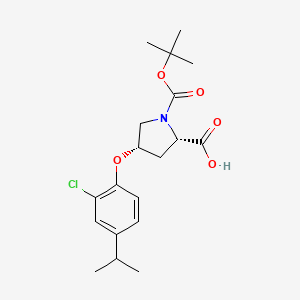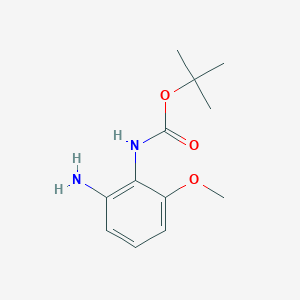![molecular formula C5H8N4O B1441952 5,6,7,8-テトラヒドロ-1,2,4-トリアゾロ[4,3-a]ピラジン-3(2H)-オン CAS No. 914654-93-6](/img/structure/B1441952.png)
5,6,7,8-テトラヒドロ-1,2,4-トリアゾロ[4,3-a]ピラジン-3(2H)-オン
概要
説明
5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications, particularly in the development of pharmaceuticals .
科学的研究の応用
5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
Target of Action
It is synthesized as a pharmaceutical intermediate for sitagliptin , which is a dipeptidyl peptidase-4 (DPP-4) inhibitor . Therefore, it can be inferred that DPP-4 could be a potential target.
Mode of Action
As an intermediate in the synthesis of sitagliptin , it may share similar interactions with its targets. Sitagliptin inhibits DPP-4, an enzyme that degrades incretin hormones, leading to increased insulin synthesis and release .
Biochemical Pathways
As an intermediate in the synthesis of sitagliptin , it may influence the incretin system. Inhibition of DPP-4 by Sitagliptin prevents the degradation of incretin hormones, enhancing insulin secretion and suppressing glucagon release .
Pharmacokinetics
As an intermediate in the synthesis of Sitagliptin , its pharmacokinetic properties may be transformed during the synthesis process.
Result of Action
As an intermediate in the synthesis of sitagliptin , it may contribute to the overall effects of Sitagliptin, which include enhanced insulin secretion and suppressed glucagon release .
生化学分析
Biochemical Properties
5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism . The compound’s interaction with DPP-4 inhibits the enzyme’s activity, leading to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels . Additionally, 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one has been found to interact with other proteins and biomolecules, influencing various metabolic pathways .
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . The compound modulates gene expression related to these pathways, leading to improved glucose uptake and utilization by cells . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy homeostasis .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, leading to enhanced insulin secretion and glucose regulation . Additionally, the compound may interact with other molecular targets, influencing various signaling pathways and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained effects on glucose metabolism and insulin signaling, with no significant adverse effects reported .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one vary with dosage. At lower doses, the compound effectively enhances insulin secretion and improves glucose regulation without causing toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes such as DPP-4, influencing the levels of incretin hormones and thereby modulating insulin secretion and glucose homeostasis . Additionally, it may affect other metabolic pathways by altering the activity of key enzymes and influencing metabolite levels .
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps starting from commercially available reagents. One common method involves the following steps :
Hydrazine Substitution: 2-chloropyrazine is reacted with hydrazine hydrate in ethanol at around 58°C.
Trifluoroacetyl Group Induction: The intermediate product is then treated with trifluoroacetic anhydride in the presence of chlorobenzene.
Cyclization and Pyrazine Ring Reduction: The mixture undergoes cyclization and reduction to form the triazolopyrazine ring.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves:
Reactor Setup: Ethanol and hydrazine hydrate are added to a reactor and heated to 58°C.
Reaction Control: 2-chloropyrazine is added dropwise, and the reaction is maintained at 60-61°C for 15 hours.
Purification: The product is purified through extraction and filtration, followed by drying to obtain the final compound.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific structural features and its ability to act as a versatile building block in medicinal chemistry. Its triazolopyrazine core provides a scaffold for the development of various bioactive compounds .
特性
IUPAC Name |
5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h6H,1-3H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOTWEKUILBXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)
![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)

![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)

![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)
